
Cl-PEG5-CH2CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cl-PEG5-CH2CH2COOH: chlorinated polyethylene glycol 5 carboxylic acid , is an organic compound that contains a chlorine atom and a polyethylene glycol group. It is a white to pale yellow solid that is soluble in water and has a variety of applications in different fields due to its hydrophilic nature .
Preparation Methods
The synthesis of Cl-PEG5-CH2CH2COOH typically involves the reaction of chlorinated compounds with ethylene glycol. The process includes several steps:
Chlorination: A chlorinated compound is reacted with ethylene glycol under controlled conditions.
Polymerization: The resulting product undergoes polymerization to form polyethylene glycol with a specific chain length.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol is converted to a carboxylic acid group through a carboxylation reaction.
Industrial production methods often involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Safety measures are crucial during the handling and synthesis of this compound to avoid exposure to its potentially harmful effects .
Chemical Reactions Analysis
Cl-PEG5-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cl-PEG5-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high molecular weight polymers and nanomaterials.
Biology: The compound is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: This compound is utilized in the production of various industrial products, including coatings, adhesives, and lubricants
Mechanism of Action
The mechanism of action of Cl-PEG5-CH2CH2COOH involves its interaction with molecular targets through its functional groups. The polyethylene glycol chain provides hydrophilicity, enhancing the solubility of the compound in aqueous environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its binding and activity. The chlorine atom can participate in substitution reactions, allowing the compound to modify other molecules .
Comparison with Similar Compounds
Cl-PEG5-CH2CH2COOH can be compared with other similar compounds such as:
Cl-PEG4-CH2CH2COOH: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Cl-PEG6-CH2CH2COOH: A longer polyethylene glycol chain, which may enhance solubility but alter the compound’s reactivity.
Cl-PEG5-CH2CH2OH: Lacks the carboxylic acid group, affecting its ability to form ionic interactions and hydrogen bonds.
These comparisons highlight the unique properties of this compound, such as its specific chain length and functional groups, which contribute to its distinct applications and reactivity.
Properties
Molecular Formula |
C13H25ClO7 |
|---|---|
Molecular Weight |
328.78 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H25ClO7/c1-12(13(15)16)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h12H,2-11H2,1H3,(H,15,16) |
InChI Key |
QSWGKGYLLGRNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OCCOCCOCCOCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
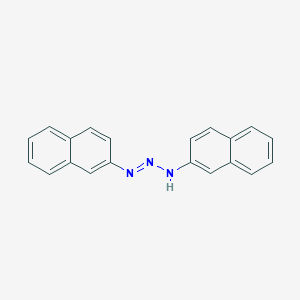
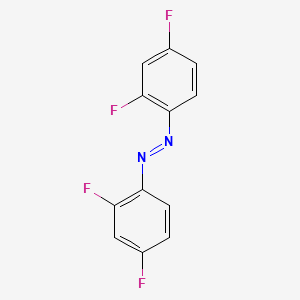
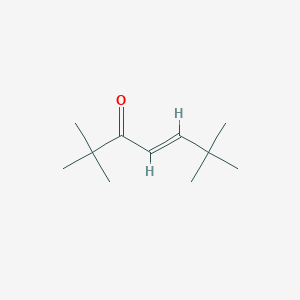

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
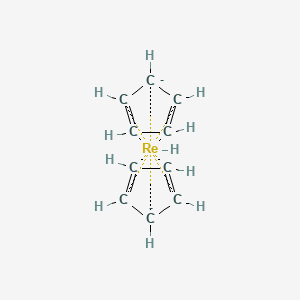
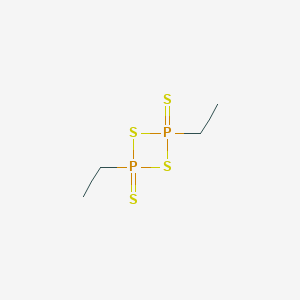
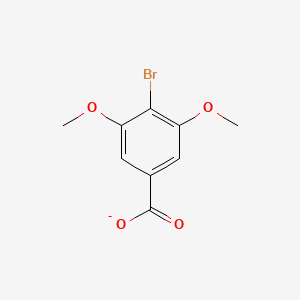
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
